molecular formula C9H14Cl2N4 B2961342 3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride CAS No. 1215739-41-5

3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride

Cat. No. B2961342
CAS RN: 1215739-41-5
M. Wt: 249.14
InChI Key: GNPXLSZZEWMJGC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Processes : This compound has been synthesized through various processes, including a two-step synthesis involving reactions with primary amines, useful in medicinal chemistry due to its adaptability to biological binding sites. This synthesis is suitable for combinatorial libraries, given the structural diversity of primary amines available commercially (Schmid, Schühle, & Austel, 2006).
  • Chemical Transformations : Research indicates efficient strategies for the preparation of derivatives, such as sulfonylated furan or imidazo[1,2-a]pyridine derivatives. These strategies showcase excellent functional group tolerance and good efficiency (Cui, Zhu, Li, & Cao, 2018).

Biological and Medicinal Research

  • Pharmacological Potential : Studies suggest the potential of derivatives in the development of antisecretory and cytoprotective antiulcer agents. Although some compounds in this category did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
  • ADA Inhibitory Activity : The compound's derivatives have been explored for adenosine deaminase (ADA) inhibitory activity, indicating potential applications in nucleoside chemistry and therapeutic uses (Cristalli, Vittori, Eleuteri, Volpini, Camaioni, & Lupidi, 1994).

Future Directions

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2ClH/c10-5-1-4-8-12-7-3-2-6-11-9(7)13-8;;/h2-3,6H,1,4-5,10H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPXLSZZEWMJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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